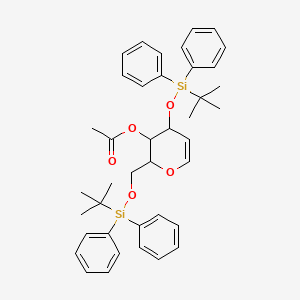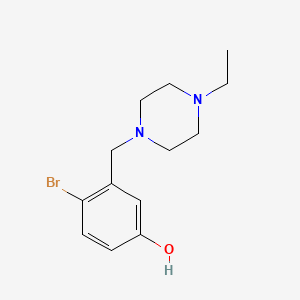
(S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid is a complex organic compound that belongs to the class of n-acyl-alpha amino acids and derivatives. This compound is characterized by the presence of a pyrrolidin-2-one ring, which is a five-membered lactam structure. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid typically involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine . Another method involves the intramolecular acylation of N-substituted 4-aminobutanoic acid esters prepared by condensation of 4-halobutanoyl chlorides with glycine esters . The reaction conditions usually include heating the reaction mixture at 65–75°C for 3–4 hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale procedures similar to the laboratory methods but optimized for efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted pyrrolidin-2-ones and their derivatives, which can have different functional groups attached to the pyrrolidinone ring.
Aplicaciones Científicas De Investigación
(S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanamide hydrochloride
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Uniqueness
What sets (S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid apart from these similar compounds is its specific structural configuration and the presence of the heptanoic acid chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H18N2O4 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
7-oxo-7-[[(3S)-2-oxopyrrolidin-3-yl]amino]heptanoic acid |
InChI |
InChI=1S/C11H18N2O4/c14-9(4-2-1-3-5-10(15)16)13-8-6-7-12-11(8)17/h8H,1-7H2,(H,12,17)(H,13,14)(H,15,16)/t8-/m0/s1 |
Clave InChI |
MJLXEVSQWFHFST-QMMMGPOBSA-N |
SMILES isomérico |
C1CNC(=O)[C@H]1NC(=O)CCCCCC(=O)O |
SMILES canónico |
C1CNC(=O)C1NC(=O)CCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-[(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12080837.png)

![(2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil](/img/structure/B12080849.png)











